molecular formula C8H8F2N2O B12040606 (1Z)-2-(2,5-Difluorophenyl)-N'-hydroxyethanimidamide, AldrichCPR

(1Z)-2-(2,5-Difluorophenyl)-N'-hydroxyethanimidamide, AldrichCPR

Cat. No.: B12040606
M. Wt: 186.16 g/mol
InChI Key: HRRULLAHEAQWMU-UHFFFAOYSA-N
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Description

(1Z)-2-(2,5-Difluorophenyl)-N’-hydroxyethanimidamide, AldrichCPR, is a chemical compound characterized by the presence of a difluorophenyl group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(2,5-Difluorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 2,5-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(2,5-Difluorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-(2,5-Difluorophenyl)-N’-hydroxyethanimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, (1Z)-2-(2,5-Difluorophenyl)-N’-hydroxyethanimidamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (1Z)-2-(2,5-Difluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • Hydrazones
  • Quinazolines
  • Schiff bases

Uniqueness

Compared to similar compounds, (1Z)-2-(2,5-Difluorophenyl)-N’-hydroxyethanimidamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its difluorophenyl group enhances its stability and reactivity, while the hydroxyethanimidamide moiety provides specific binding interactions with molecular targets.

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8F2N2O/c9-6-1-2-7(10)5(3-6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)

InChI Key

HRRULLAHEAQWMU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)C/C(=N/O)/N)F

Canonical SMILES

C1=CC(=C(C=C1F)CC(=NO)N)F

Origin of Product

United States

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